molecular formula C10H9F3O B13117728 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-

Cat. No.: B13117728
M. Wt: 202.17 g/mol
InChI Key: YDNLMIBCGPTFIK-RQOWECAXSA-N
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Description

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is an organic compound with the molecular formula C10H9F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propen-1-ol moiety. The (2Z)- configuration indicates the specific geometric isomer of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with propargyl alcohol under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a nucleophilic addition mechanism. The reaction mixture is then subjected to hydrogenation using a palladium catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 3-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzoic acid

    Reduction: 3-(trifluoromethyl)phenylpropan-1-ol, 3-(trifluoromethyl)phenylpropane

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-ol, 3-phenyl-, (E)- (Cinnamyl alcohol)
  • 3-[3-(Trifluoromethyl)phenyl]-2-propyn-1-ol

Uniqueness

2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

(Z)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2-

InChI Key

YDNLMIBCGPTFIK-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C\CO

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CCO

Origin of Product

United States

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